

# An In-depth Technical Guide to Methyl N-formylanthranilate

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## Compound of Interest

Compound Name: Methyl N-formylanthranilate

Cat. No.: B1584009

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl N-formylanthranilate**, including its chemical identity, synthesis, analytical characterization, and safety considerations. Designed for professionals in research and development, this document synthesizes critical data to support experimental design and application.

## Core Chemical Identity

- IUPAC Name: methyl 2-formamidobenzoate[1]
- CAS Number: 41270-80-8[2][3][4]
- Synonyms: **Methyl N-formylanthranilate**, Methyl 2-formylaminobenzoate, 2-formamidobenzoic acid methyl ester, Benzoic acid, 2-(formylamino)-, methyl ester[4][5]

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub>	[3][4]
Molecular Weight	179.17 g/mol	[4]
Appearance	Pale yellow solid (estimated)	
Melting Point	52-53.5 °C	[3]
Boiling Point	367.8 °C at 760 mmHg	[3]
Density	1.243 g/cm <sup>3</sup>	[3]
Solubility	Slightly soluble in water; Soluble in ethanol	[3]

## Synthesis of Methyl N-formylanthranilate: A Methodological Approach

The primary route to **Methyl N-formylanthranilate** is the N-formylation of methyl anthranilate. This reaction introduces a formyl group (-CHO) onto the nitrogen atom of the amino group. While specific, detailed protocols for this exact transformation are not extensively published in peer-reviewed literature, a robust procedure can be derived from established organic synthesis methodologies.

A common and effective method for N-formylation is the use of formic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. An alternative approach involves the use of a mixed anhydride of formic acid and acetic anhydride.

Below is a proposed, self-validating experimental protocol based on established chemical principles.

### Experimental Protocol: N-formylation of Methyl Anthranilate

Objective: To synthesize **Methyl N-formylanthranilate** from methyl anthranilate.

Materials:

- Methyl anthranilate
- Formic acid ( $\geq 95\%$ )
- Toluene
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dean-Stark apparatus or a similar setup for azeotropic removal of water
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

#### Procedure:

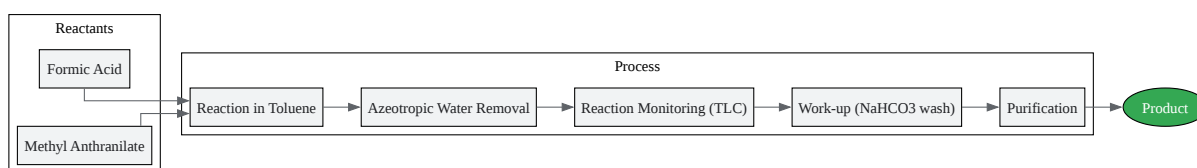
- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve methyl anthranilate in a suitable solvent such as toluene.
- **Addition of Reagent:** Add an excess of formic acid to the solution.
- **Azeotropic Water Removal:** Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, methyl anthranilate.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to

neutralize any remaining formic acid. This should be done carefully due to potential gas evolution.

- Extraction: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure **Methyl N-formylanthranilate**.

Causality in Experimental Choices:

- Toluene as Solvent: Toluene is chosen for its ability to form an azeotrope with water, which is crucial for driving the reaction to completion by removing the water byproduct.
- Excess Formic Acid: Using an excess of formic acid ensures that the reaction proceeds to completion and helps to fully convert the methyl anthranilate.
- Sodium Bicarbonate Wash: This step is essential to remove the excess formic acid, which could otherwise interfere with subsequent steps or contaminate the final product.



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Caption: Synthesis workflow for **Methyl N-formylanthranilate**.

## Applications and Relevance in Research and Development

Currently, the primary documented applications of **Methyl N-formylanthranilate** are in the flavor and fragrance industries, where it is used to impart fruity and grape-like aromas.[2]

While there is a notable absence of direct applications in drug development in the current body of literature, the molecular structure of **Methyl N-formylanthranilate** suggests its potential as a valuable intermediate in organic synthesis. The anthranilate scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive molecules. The formyl group can serve as a protecting group for the amine or as a synthetic handle for further chemical transformations.

Potential as a Pharmaceutical Intermediate:

The N-formyl group can be readily hydrolyzed to regenerate the free amine, making it a useful protecting group in multi-step syntheses. Furthermore, the formyl group can participate in various chemical reactions to build more complex molecular architectures. Researchers in drug discovery could potentially utilize **Methyl N-formylanthranilate** as a starting material for the synthesis of novel heterocyclic compounds or other complex molecules with potential therapeutic applications.

## Analytical Characterization

Accurate analytical characterization is paramount for ensuring the purity and identity of any chemical compound used in research.

Table 2: Spectroscopic Data for **Methyl N-formylanthranilate**

Technique	Key Data	Source
Mass Spectrometry (GC-MS)	A mass spectrum is available, providing fragmentation patterns for structural elucidation.	[5]
$^{13}\text{C}$ NMR	A $^{13}\text{C}$ NMR spectrum is available, showing the chemical shifts of the carbon atoms in the molecule.	[6]
$^1\text{H}$ NMR	Detailed $^1\text{H}$ NMR data is not readily available in public databases.	
Infrared (IR) Spectroscopy	A full IR spectrum is not readily available in public databases.	

#### Expected Spectroscopic Features:

- $^1\text{H}$  NMR: One would expect to see signals corresponding to the aromatic protons, the methyl ester protons, the N-H proton, and the formyl proton. The coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene ring.
- IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch, the C=O stretch of the ester, the C=O stretch of the amide (formyl group), and aromatic C-H and C=C stretches.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **Methyl N-formylanthranilate** is not widely available. Therefore, a conservative approach to safety and handling is imperative, treating the compound with the precautions required for related and potentially more hazardous materials. The following guidance is based on data for the closely related compounds methyl anthranilate and methyl N-methylantranilate.

#### General Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[\[2\]](#)
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[\[2\]](#)
- Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[\[7\]](#)

Potential Hazards (based on related compounds):

- Skin and Eye Irritation: May cause skin and serious eye irritation.[\[7\]](#)
- Ingestion: May be harmful if swallowed.[\[7\]](#)

First Aid Measures (based on related compounds):

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[\[7\]](#)
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[\[7\]](#)
- If Swallowed: Call a poison center or doctor if you feel unwell.[\[7\]](#)

Storage:

- Keep in a tightly sealed container in a cool, dry, and well-ventilated place.[\[2\]](#)

Disclaimer: The safety information provided is based on data for structurally similar compounds and should be used as a guide. It is essential to perform a thorough risk assessment before handling **Methyl N-formylanthranilate** and to consult a comprehensive and specific Safety Data Sheet if one becomes available.

## Conclusion

**Methyl N-formylanthranilate** is a well-defined chemical entity with established applications in the flavor and fragrance industry. While its direct role in drug development is not yet

documented, its chemical structure suggests potential as a versatile intermediate for organic synthesis. This guide provides a foundational understanding of its properties, a plausible synthesis protocol, and essential safety considerations to aid researchers in their work with this compound. Further investigation into its reactivity and potential applications in medicinal chemistry is warranted.

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